Xylene Cyanol FF (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

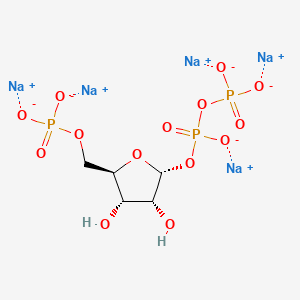

Phosphoribosyl pyrophosphate (pentasodium) is a biochemical compound that plays a crucial role in cellular metabolism. It is a pentose phosphate and serves as an intermediate in the biosynthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA . Additionally, it is involved in the biosynthesis of the vitamins thiamine and cobalamin, as well as the amino acid tryptophan .

Preparation Methods

Phosphoribosyl pyrophosphate (pentasodium) is synthesized from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase . The reaction involves the transfer of a pyrophosphate group from ATP to ribose 5-phosphate, forming phosphoribosyl pyrophosphate and AMP . Industrial production methods typically involve the use of recombinant microorganisms engineered to overexpress ribose-phosphate diphosphokinase, optimizing the yield of phosphoribosyl pyrophosphate .

Chemical Reactions Analysis

Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:

Substitution Reactions: It acts as a substrate for phosphoribosyltransferases, transferring its phosphoribosyl group to bases such as adenine, guanine, hypoxanthine, nicotinate, orotate, uracil, and xanthine. These reactions typically occur under physiological conditions with specific enzymes catalyzing the process.

Formation of Nucleotides: The major products of these reactions are nucleotides like AMP, GMP, IMP, nicotinate riboside, OMP, UMP, and XMP.

Scientific Research Applications

Phosphoribosyl pyrophosphate (pentasodium) has a wide range of applications in scientific research:

Mechanism of Action

Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by acting as a donor of the phosphoribosyl group in various biochemical reactions. It is synthesized by the enzyme ribose-phosphate diphosphokinase from ribose 5-phosphate and ATP . The compound is then utilized by phosphoribosyltransferases to transfer the phosphoribosyl group to different bases, forming nucleotides . This process is crucial for the biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Phosphoribosyl pyrophosphate (pentasodium) is unique due to its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:

Ribose 5-phosphate: A precursor in the synthesis of phosphoribosyl pyrophosphate.

Adenosine monophosphate (AMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with adenine.

Guanosine monophosphate (GMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with guanine.

Inosine monophosphate (IMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with hypoxanthine.

Phosphoribosyl pyrophosphate (pentasodium) stands out due to its involvement in multiple biosynthetic pathways, making it a versatile and essential compound in cellular metabolism .

Biological Activity

Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye primarily used in molecular biology for tracking nucleic acids during electrophoresis. This article delves into its biological activity, safety profile, applications, and relevant research findings.

- Chemical Name : Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate

- CAS Number : 2650-17-1

- Molecular Formula : C₂₅H₂₇N₂NaO₆S₂

- Molecular Weight : 538.61 g/mol

- Appearance : Dark green crystalline powder

- Solubility : Soluble in water

- pH : Approximately 3.8

Applications in Molecular Biology

Xylene Cyanol FF is predominantly utilized as a tracking dye in:

- Agarose Gel Electrophoresis : It migrates with DNA fragments around 5 kb, allowing researchers to monitor the progress of DNA separation during electrophoresis .

- RNA Loading Dye : It is also used in formamide-based loading buffers for RNA analysis .

Safety and Toxicology

Xylene Cyanol FF is classified as a hazardous substance under OSHA regulations. Its hazard statements include:

While it has not been shown to produce significant adverse health effects in animal models, precautions are advised to minimize exposure due to its irritant properties. Good laboratory practices should be followed, including the use of personal protective equipment (PPE) when handling this compound .

Photocatalytic Degradation Studies

Recent studies have explored the photocatalytic degradation of Xylene Cyanol FF using synthesized bismuth-doped zinc oxide nanocatalysts. These studies indicate that photocatalysis can effectively degrade this dye under UV light irradiation, suggesting potential applications in wastewater treatment and environmental remediation .

Case Studies

-

Electrophoresis Tracking :

- In a study involving the separation of DNA fragments, Xylene Cyanol FF was used as a tracking dye. The results confirmed its effectiveness in visualizing the migration of DNA during gel electrophoresis, allowing for accurate monitoring of separation processes.

-

Environmental Impact Assessment :

- A case study assessed the environmental impact of Xylene Cyanol FF in aquatic systems. The findings suggested that while the dye is biodegradable under certain conditions, its presence in high concentrations can be detrimental to aquatic life due to its toxicological properties.

Data Table: Summary of Key Properties and Applications

| Property/Parameter | Value/Description |

|---|---|

| Chemical Name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl]... |

| CAS Number | 2650-17-1 |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ |

| Molecular Weight | 538.61 g/mol |

| Solubility | Soluble in water |

| pH | ~3.8 |

| Primary Use | Tracking dye in electrophoresis |

| Hazard Classification | Skin and eye irritant |

Properties

Molecular Formula |

C5H8Na5O14P3 |

|---|---|

Molecular Weight |

499.98 g/mol |

IUPAC Name |

pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |

InChI Key |

UJNGSXHPBPBVKF-LVGJVSMDSA-I |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.